N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine
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Description
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-benzimidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. The structural features of these compounds often contribute significantly to their biological efficacy. The specific compound incorporates a benzodioxole moiety, which may enhance its interaction with biological targets due to its unique chemical properties.
Anticancer Activity :
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for mitosis . Specific studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines.
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Benzimidazole derivatives generally show effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies have reported that related compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Pharmacological Profiles
A detailed analysis of the biological activities of this compound reveals several key pharmacological profiles:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Assessment : In a comparative study against standard antibiotics, this compound showed promising antibacterial activity with MIC values ranging from 8 to 32 µg/ml against E. coli and S. aureus, indicating its potential as a lead compound for antibiotic development .
- In Vivo Studies : Preliminary in vivo studies suggest that the compound may possess anti-inflammatory properties, as evidenced by reduced levels of pro-inflammatory cytokines in animal models treated with the compound .
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzylbenzimidazol-2-amine |
InChI |
InChI=1S/C22H19N3O2/c1-2-6-16(7-3-1)14-25-19-9-5-4-8-18(19)24-22(25)23-13-17-10-11-20-21(12-17)27-15-26-20/h1-12H,13-15H2,(H,23,24) |
InChI Key |
BZCUFKHRUHTPHD-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.